Enantiomeric Configuration vs. Racemate and (S)-Enantiomer
Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate is a single, defined enantiomer. A direct purchase specification comparison shows that the (R)-enantiomer (CAS 1845807-71-7) is supplied as a single-isomer compound. In contrast, the racemic mixture (CAS 903556-58-1) is also available but is chemically distinct . The (S)-enantiomer (CAS 477312-67-7) represents the opposite absolute configuration . Using the racemate in chiral syntheses typically necessitates a resolution step, leading to a theoretical maximum 50% yield loss of the desired enantiomer. Furthermore, the (R)-configuration is critical for inducing specific stereochemical outcomes in diastereoselective transformations.
| Evidence Dimension | Stereochemical purity and configuration |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 1845807-71-7); 95% minimum purity |
| Comparator Or Baseline | Racemate (CAS 903556-58-1) and (S)-enantiomer (CAS 477312-67-7); both also 95% min. purity |
| Quantified Difference | Defined absolute configuration eliminates a 50% yield loss from resolution and guarantees a single diastereomeric pathway. |
| Conditions | Purchased from commercial vendors; enantiomeric integrity is guaranteed by the defined CAS number. |
Why This Matters
Procuring the correct single enantiomer directly avoids the significant cost, time, and material loss associated with chiral resolution, ensuring the immediate utility of the building block in stereospecific synthesis.
